1,5-Bis(pyridin-4-yl)pentane
Overview
Description
1,5-Bis(pyridin-4-yl)pentane: is an organic compound with the molecular formula C15H18N2 It consists of a pentane backbone with pyridine rings attached to the first and fifth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(pyridin-4-yl)pentane can be synthesized through a multi-step process involving the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 4-bromopyridine with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(pyridin-4-yl)pentane can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced using hydrogenation techniques, potentially affecting the pyridine rings or the pentane backbone.
Substitution: The pyridine rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
1,5-Bis(pyridin-4-yl)pentane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals
Materials Science: The compound can be used in the synthesis of novel materials, including polymers and metal-organic frameworks (MOFs).
Biology and Medicine: While specific biological applications are less documented, pyridine derivatives are often explored for their potential pharmacological activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or magnetism.
Mechanism of Action
The mechanism of action of 1,5-Bis(pyridin-4-yl)pentane largely depends on its role as a ligand in coordination chemistry. The pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, potentially catalyzing processes or altering the properties of the materials they are part of.
Comparison with Similar Compounds
1,5-Bis(pyridin-2-yl)pentane: Similar structure but with pyridine rings attached at the second carbon position.
1,5-Bis(pyridin-3-yl)pentane: Pyridine rings attached at the third carbon position.
1,5-Bis(pyridin-4-yl)butane: Shorter alkane backbone with pyridine rings.
Uniqueness: 1,5-Bis(pyridin-4-yl)pentane is unique due to the specific positioning of the pyridine rings, which can influence its coordination behavior and the properties of the resulting complexes. The length of the pentane backbone also provides flexibility in the spatial arrangement of the pyridine rings, potentially leading to unique interactions with metal ions and other molecules.
Properties
IUPAC Name |
4-(5-pyridin-4-ylpentyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h6-13H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFGLXOHBCCLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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